Aza-Substitution Effect: Replacement of Pyrazine C–H with Triazine N at Position 2 Alters Hydrogen-Bond-Acceptor Count and LogP
The core scaffold pyrido[3,2-e][1,2,4]triazin-5-ol differs from its direct pyrido[2,3-b]pyrazine analog by replacement of a C–H unit in the pyrazine ring with a nitrogen atom at position 2 of the triazine ring. This single-atom mutation increases the hydrogen-bond-acceptor (HBA) count from 4 (pyridopyrazine) to 5 (pyridotriazine) and reduces the computed lipophilicity (XLogP3-AA) to −0.5, compared with an estimated XLogP3 of approximately +0.3 for the unsubstituted pyrido[2,3-b]pyrazine parent [1]. The lowered logP and additional HBA site are consistent with improved aqueous solubility and a distinct hydrogen-bonding pharmacophore, as exploited in the design of PDE10A inhibitors and fungicidal tubulin polymerization promoters based on this scaffold [2] [3].
| Evidence Dimension | Hydrogen-bond-acceptor count and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | HBA count = 5; XLogP3-AA = −0.5 |
| Comparator Or Baseline | Pyrido[2,3-b]pyrazine (parent scaffold): estimated HBA count = 4; estimated XLogP3 ≈ +0.3 |
| Quantified Difference | ΔHBA = +1 acceptor; ΔXLogP3 ≈ −0.8 units (more hydrophilic) |
| Conditions | Computed properties from PubChem 2024.11.20 release; comparator properties estimated from structural analogs |
Why This Matters
A lower logP and higher HBA count can translate into superior aqueous solubility and a reduced logD, which are critical for early-stage hit triage and for avoiding promiscuous lipophilic binding in biochemical assays.
- [1] PubChem. (2024). Pyrido[3,2-e][1,2,4]triazin-5-ol (CID 45079865). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/145675-24-7 View Source
- [2] Crowley, P. J., Müller, U., Sageot, O.-A., & Bartovič, A. (2010). Niementowski-type synthesis of pyrido[3,2-e][1,2,4]triazines: potent aza-analogs of pyrido[2,3-b]pyrazine fungicides. Tetrahedron Letters, 51(19), 2652–2654. View Source
- [3] Lunniss, C. J., et al. (2010). The identification of highly potent and orally active triazines for the inhibition of PDE10A. Bioorganic & Medicinal Chemistry Letters, 20(24), 7342–7345. View Source
